molecular formula C22H22O12 B12470818 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

Cat. No.: B12470818
M. Wt: 478.4 g/mol
InChI Key: DMXHXBGUNHLMQO-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one is a specialized flavonoid glycoside compound of significant interest in biochemical research. The core structure is a chromen-4-one (flavone) backbone substituted with a 3,4-dihydroxyphenyl ring at the 2-position, characteristic of many biologically active flavonoids . The presence of the glycosyl moiety, specifically a glucose derivative attached via the 7-hydroxy group, enhances the compound's solubility properties compared to its aglycone counterparts and is crucial for studying its bioavailability and metabolic processing . This structural complexity makes it a valuable standard for the identification and quantification of similar compounds in natural product extracts using analytical techniques such as HPLC and LC-MS. Researchers utilize this compound to investigate its potential antioxidant mechanisms, which are primarily attributed to the catechol group (3,4-dihydroxyphenyl) on the B-ring, enabling hydrogen atom transfer and free radical scavenging activities. Its specific research applications include serving as a reference standard in phytochemical studies, exploring structure-activity relationships (SAR) of flavonoid glycosides, and probing potential modulatory effects on various cellular signaling pathways. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with standard laboratory safety protocols.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHXBGUNHLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromen-4-One Synthesis

Chalcone Cyclization

The chromen-4-one scaffold is synthesized via oxidative cyclization of 2'-hydroxychalcone precursors. Key methods include:

Pd-Catalyzed Oxidative Cyclization
  • Reactants : 2'-Hydroxydihydrochalcones (e.g., 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one).
  • Conditions : Pd(TFA)₂ (5 mol%), 5-nitro-1,10-phenanthroline (20 mol%), DMSO, O₂ atmosphere, 100°C.
  • Yield : 72–87% for analogous flavones.
Acid-Catalyzed Cyclization
  • Reactants : α,β-Epoxychalcones.
  • Conditions : BF₃·Et₂O in dichloromethane at −15°C under argon.
  • Yield : 14–65% for isoflavone derivatives.

Functionalization of the Chromen-4-One Core

Methoxy Group Introduction
  • Method : Selective methylation of C6-OH using dimethyl sulfate (0.6 equiv) in acetone with K₂CO₃.
  • Example : Conversion of 2,4,6-trihydroxyacetophenone to 2,6-dihydroxy-4-methoxyacetophenone (95% yield).
Dihydroxyphenyl Substitution
  • Method : Condensation of 3,5-dihydroxybenzaldehyde with chroman-4-one intermediates in H₃BO₃/silica gel/DMF under nitrogen.
  • Key Step : Michael addition followed by cyclization.

Glycosylation Strategies

Koenigs-Knorr Glycosylation

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
  • Conditions : Ag₂CO₃ or Ag₂O in anhydrous DMF/CHCl₃.
  • Regioselectivity : Favors C7-OH due to lower steric hinderness.
  • Yield : 55–80% for flavonoid glucosides.

Michael Addition Glycosylation

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
  • Conditions : K₂CO₃ in dry acetone, 48 hr, room temperature.
  • Advantage : Avoids silver catalysts; suitable for acid-sensitive substrates.
  • Yield : 11–30% for 7-O-glycosides.

Enzymatic Glycosylation

  • Enzyme : UDP-glucuronosyltransferase 1-1 (UGT1A1).
  • Conditions : UDP-glucose donor, phosphate buffer (pH 7.4), 37°C.
  • Specificity : Attaches glucose to phenolic -OH groups with β-configuration.

Protection/Deprotection Strategies

Hydroxyl Group Protection

  • Acetylation : Ac₂O/pyridine for sugar hydroxyls.
  • Benzylation : BnBr/K₂CO₃ for chromenone hydroxyls.

Deprotection

  • Acetyl Groups : NaOMe/MeOH (0°C, 2 hr).
  • Benzyl Groups : H₂/Pd-C (1 atm, 6 hr).

Key Synthetic Routes

Stepwise Synthesis (Chemical Approach)

  • Core Formation : Cyclize 2'-hydroxychalcone to chromen-4-one.
  • Methylation : Introduce C6-OCH₃ using dimethyl sulfate.
  • Glycosylation : Attach glucopyranosyl unit via Koenigs-Knorr.
  • Global Deprotection : Remove acetyl groups with NaOMe.

Overall Yield : 18–24%.

One-Pot Synthesis

  • Reactants : Resorcinol, 3,4-dihydroxybenzaldehyde, malononitrile.
  • Conditions : Ca(OH)₂ in MeOH, room temperature.
  • Limitation : Poor regiocontrol for C7 glycosylation.

Analytical Validation

  • HPLC Purity : >95% (C18 column, MeOH/H₂O = 70:30).
  • MS Data : [M+H]⁺ = 479.4 (calc. 478.4).
  • ¹H NMR : δ 6.85 (s, H-3), 3.90 (s, OCH₃), 5.12 (d, J = 7.2 Hz, H-1'').

Challenges and Optimization

  • Regioselectivity : C7 glycosylation competes with C5-OH; use bulky protecting groups (e.g., TBDMS) to block C5.
  • Stereocontrol : Enzymatic methods provide >99% β-anomer purity vs. 70–85% for chemical methods.
  • Scalability : Pd-catalyzed cyclization is cost-prohibitive; BF₃·Et₂O offers cheaper alternatives.

Comparative Table of Methods

Method Conditions Yield Stereocontrol Cost
Koenigs-Knorr Ag₂CO₃, DMF, 24 hr 55–80% Moderate High
Enzymatic UGT1A1, 37°C, 6 hr 60–75% High Medium
One-Pot Ca(OH)₂, MeOH, RT 30–45% Low Low
Michael Addition K₂CO₃, acetone, 48 hr 11–30% Moderate Medium

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The glycosidic linkage between the flavone aglycone and the sugar moiety (oxan-2-yl group) is susceptible to acid- or enzyme-catalyzed hydrolysis:

  • Acid Hydrolysis : Under acidic conditions (e.g., HCl or H₂SO₄), the glycosidic bond cleaves, yielding the aglycone (5,7-dihydroxy-6-methoxyflavone) and the sugar component (glucose derivative) .

  • Enzymatic Hydrolysis : β-Glucosidases selectively hydrolyze the bond, releasing the aglycone, which is bioactive in metabolic pathways .

Reaction Conditions :

Reaction TypeReagents/ConditionsProducts
Acid hydrolysis1 M HCl, reflux, 2–4 hAglycone + glucose derivative
Enzymatic hydrolysisβ-Glucosidase, pH 5.0, 37°CAglycone + sugar

Oxidation of Catechol Moiety

The 3,4-dihydroxyphenyl (catechol) group at position 2 undergoes oxidation, forming a quinone intermediate. This reaction is pH-dependent and occurs in the presence of oxidants like O₂ or metal ions :
Catechol+O2pH > 7o-Quinone+H2O2\text{Catechol} + \text{O}_2 \xrightarrow{\text{pH > 7}} \text{o-Quinone} + \text{H}_2\text{O}_2
Applications :

  • Antioxidant activity via radical scavenging .

  • Polymerization or crosslinking in alkaline conditions .

Methylation and Demethylation

The methoxy group at position 6 can be introduced or removed:

  • Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) converts hydroxyl groups to methoxy .

  • Demethylation : Strong acids (e.g., BBr₃) or microbial enzymes remove methyl groups, regenerating hydroxyls .

Example :
5,7-Dihydroxy-6-OH+CH3I5,7-Dihydroxy-6-OCH3\text{5,7-Dihydroxy-6-OH} + \text{CH}_3\text{I} \rightarrow \text{5,7-Dihydroxy-6-OCH}_3

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation or nitration:

  • Bromination : Electrophilic bromine (Br₂) substitutes at activated positions (e.g., C-8 or C-3′) .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the catechol ring .

Reported Derivatives :

Position ModifiedSubstituent IntroducedSource
C-6Br (6-bromo derivative)
C-3′Cl (3′-chloro derivative)

Esterification and Acylation

Hydroxyl groups on the sugar moiety or flavone core can be acetylated or esterified:

  • Acetylation : Reacting with acetic anhydride (Ac₂O) in pyridine forms acetylated derivatives .

  • Galloylation : Esterification with gallic acid enhances antioxidant capacity .

Typical Conditions :

ReactionReagentsOutcome
AcetylationAc₂O, pyridine, RT, 12 hPeracetylated derivative

Complexation with Metal Ions

The catechol and hydroxyl groups chelate metal ions (e.g., Fe³⁺, Al³⁺), forming stable complexes :
Flavonoid+Fe3+[Fe(flavonoid)]3+\text{Flavonoid} + \text{Fe}^{3+} \rightarrow \text{[Fe(flavonoid)]}^{3+}
Applications :

  • Enhanced stability in pharmaceutical formulations.

  • Modulation of metalloenzyme activity.

Photochemical Reactions

UV exposure induces photodegradation, particularly in solutions:

  • Mechanism : Radical formation via homolytic cleavage of hydroxyl groups .

  • Products : Degraded aglycone and oxidized sugar fragments.

Biological Modifications

In vivo, the compound undergoes phase II metabolism:

  • Glucuronidation : UDP-glucuronosyltransferases add glucuronic acid to hydroxyls .

  • Sulfation : Sulfotransferases attach sulfate groups .

Scientific Research Applications

Nepitrin has a wide range of scientific research applications, including:

Mechanism of Action

Nepitrin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals. The compound also modulates the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chromen-4-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Glycosylation H-Bond Donors H-Bond Acceptors
Target Compound C₂₂H₂₂O₁₂ 478.38 2-(3,4-dihydroxyphenyl), 5-OH, 6-OCH₃, 7-O-glycosyl Yes 7 12
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one C₁₆H₁₂O₅ 284.27 2-(4-hydroxyphenyl), 5-OH, 7-OCH₃ No 2 5
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one C₂₂H₂₂O₁₃ 464.38 2-(3,4-dihydroxyphenyl), 5,7-diOH, 3-O-glycosyl Yes 8 13
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylisoflavone C₂₁H₂₀O₅ 352.38 3-(4-hydroxyphenyl), 5-OH, 7-OCH₃, 6-prenyl No 2 5
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₂O₅ 272.25 2-(4-hydroxyphenyl), 5,7-diOH No 3 5

Key Observations:

Glycosylation Impact: The target compound and the 464.38 g/mol analog (Table 1, Row 3) both have glycosyl groups, but their substitution positions differ (position 7 vs. 3). Glycosylation increases molecular weight by ~150–200 g/mol and H-bond donors/acceptors, enhancing water solubility .

Methoxy vs. Prenyl Groups : The prenylated isoflavone (Row 4) has a lipophilic prenyl chain at position 6, contrasting with the hydrophilic methoxy group in the target compound. This difference suggests divergent bioavailability and membrane permeability .

Hydroxylation Patterns : The target compound’s 3,4-dihydroxyphenyl group provides two adjacent hydroxyls, enabling stronger antioxidant activity compared to analogs with single hydroxyls (e.g., Row 2) .

Functional Implications

  • Antioxidant Potential: The 3,4-dihydroxyphenyl group and multiple hydroxyls in the target compound likely confer superior radical-scavenging activity compared to less-hydroxylated analogs like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (Row 5) .
  • Enzymatic Interactions: Glycosylation at position 7 may influence interactions with carbohydrate-recognizing enzymes (e.g., lectins), unlike non-glycosylated compounds .
  • Stability : Methoxy groups (e.g., at position 6 in the target) reduce oxidative degradation compared to hydroxyl groups, as seen in the comparison between Rows 1 and 3 .

Biological Activity

The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one , also known as Pedaliin, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24O12
  • CAS Number : 1627598-00-8
  • Molecular Weight : 480.43 g/mol

Antioxidant Activity

One of the primary biological activities attributed to Pedaliin is its antioxidant capacity. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that Pedaliin exhibits significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Pedaliin has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been demonstrated in animal models of inflammation where treatment with Pedaliin resulted in reduced edema and pain response .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that Pedaliin can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

Emerging research suggests that Pedaliin may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, Pedaliin treatment has been associated with G1 phase arrest in breast cancer cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of Pedaliin. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Medicinal Food assessed the antioxidant and anti-inflammatory effects of Pedaliin in a rat model of arthritis. The results indicated that rats treated with Pedaliin showed a significant reduction in oxidative stress markers and inflammatory cytokines compared to the control group .

Study 2: Anticancer Activity

In a laboratory study published in Phytotherapy Research, researchers explored the anticancer effects of Pedaliin on human breast cancer cells. The findings demonstrated that treatment with Pedaliin led to significant reductions in cell viability and increased apoptosis rates .

Study 3: Neuroprotection

A recent investigation examined the neuroprotective effects of Pedaliin on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that Pedaliin significantly reduced cell death and preserved mitochondrial function, suggesting its potential role in preventing neurodegeneration .

Q & A

Q. How should researchers address variability in flavonoid quantification across different analytical platforms?

  • Methodological Answer : Standardize calibration curves using certified reference materials (e.g., luteolin-7-O-glucoside). Cross-validate HPLC-DAD with UPLC-QTOF-MS for accuracy. Account for matrix effects in plant extracts via standard addition methods .

Q. What mechanistic studies are required to elucidate the compound’s interaction with cellular receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to targets like NF-κB or Nrf2. Perform molecular docking with AutoDock Vina, guided by crystallographic data from homologous proteins . Validate with siRNA knockdown experiments .

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